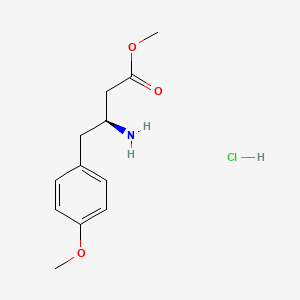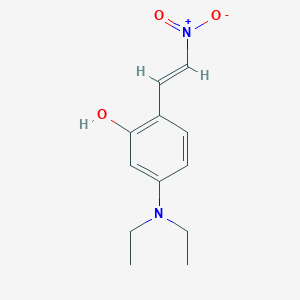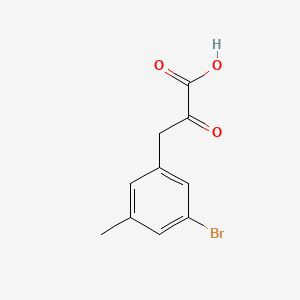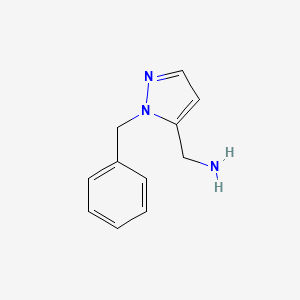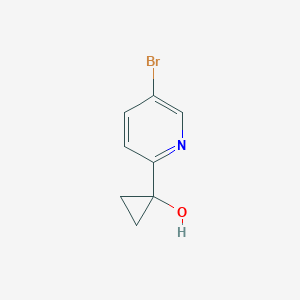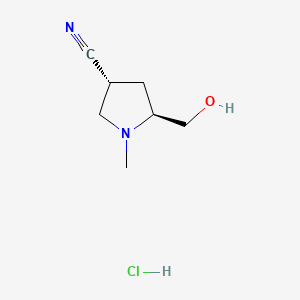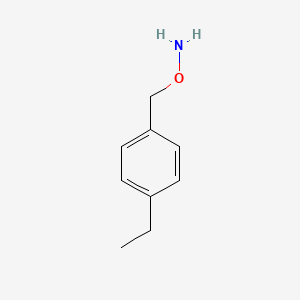
o-(4-Ethylbenzyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(4-Ethylbenzyl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of o-(4-Ethylbenzyl)hydroxylamine typically involves the alkylation of hydroxylamine with an appropriate benzyl halide. One common method is the reaction of hydroxylamine with 4-ethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
o-(4-Ethylbenzyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroso compounds, nitro compounds, primary amines, and various substituted derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
o-(4-Ethylbenzyl)hydroxylamine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: It can be used in studies involving enzyme inhibition and protein modification.
Industrial Applications: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of o-(4-Ethylbenzyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- o-Benzylhydroxylamine
- o-(4-Methylbenzyl)hydroxylamine
- o-(4-Chlorobenzyl)hydroxylamine
Uniqueness
o-(4-Ethylbenzyl)hydroxylamine is unique due to the presence of the ethyl group on the benzyl ring, which can influence its reactivity and the types of reactions it can undergo. This structural variation can lead to different chemical and physical properties compared to its analogs, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
O-[(4-ethylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-2-8-3-5-9(6-4-8)7-11-10/h3-6H,2,7,10H2,1H3 |
InChI-Schlüssel |
AGWWRHYKWMCURI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


